molecular formula C15H20N4O2 B10874235 2-{Amino[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

2-{Amino[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B10874235
M. Wt: 288.34 g/mol
InChI Key: WALPJZXZTROYMW-UHFFFAOYSA-N
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Description

2-{AMINO[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a pyrimidine ring fused with a cyclohexanedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{AMINO[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with a suitable cyclohexanedione derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{AMINO[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-{AMINO[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-{AMINO[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the cyclohexanedione moiety.

    2-Amino-4,6-dihydroxypyrimidine: Similar structure with hydroxyl groups instead of dimethyl groups.

    2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of methyl groups.

Uniqueness

2-{AMINO[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is unique due to the combination of the pyrimidine ring with the cyclohexanedione structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-carboximidamide

InChI

InChI=1S/C15H20N4O2/c1-8-5-9(2)18-14(17-8)19-13(16)12-10(20)6-15(3,4)7-11(12)21/h5,20H,6-7H2,1-4H3,(H2,16,17,18,19)

InChI Key

WALPJZXZTROYMW-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/C2=C(CC(CC2=O)(C)C)O)\N)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(C2=C(CC(CC2=O)(C)C)O)N)C

Origin of Product

United States

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